molecular formula C10H17N3OS B15217932 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL

Cat. No.: B15217932
M. Wt: 227.33 g/mol
InChI Key: XHFCQXHLSLDUTC-UHFFFAOYSA-N
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Description

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a compound that features a piperidine ring substituted with a hydroxyl group and a thioether linkage to a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Tosyl chloride, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Tosylates, esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is unique due to its combination of a piperidine ring, a thioether linkage, and an imidazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

The compound 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a complex organic structure that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including antimicrobial, anticancer, and biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N3SC_{10}H_{16}N_3S with a molecular weight of approximately 212.32 g/mol. The compound features a piperidine ring substituted with an imidazole moiety linked through a thiomethyl group, which is crucial for its biological activity.

Biological Activity Overview

Research into the biological activities of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have indicated that derivatives of piperidine, including those with imidazole substitutions, exhibit significant antimicrobial properties. For instance, some piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Organism
This compound0.0039 - 0.025S. aureus, E. coli

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that it can inhibit tumor cell proliferation and migration, triggering cell death mechanisms such as ferroptosis . Notably, the mechanism involves the modulation of the KEAP1-NRF2-GPX4 axis, which is critical in cellular oxidative stress responses.

Key Findings:

  • Inhibition of tumor cell proliferation and migration.
  • Induction of ferroptosis through oxidative stress pathways.

3. Biochemical Interactions

The compound's unique structure allows it to interact with various biological targets. Molecular docking studies suggest strong binding affinities to proteins involved in cancer pathways . The interactions are facilitated by the imidazole ring's ability to participate in hydrogen bonding and pi-stacking interactions.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Piperidine Derivatives : A study demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, highlighting the importance of structural variations in enhancing efficacy .
  • Ferroptosis Induction : Another study focused on the induction of ferroptosis in cancer cells by similar compounds, providing insights into potential therapeutic applications for drug-resistant tumors .

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-4-ol

InChI

InChI=1S/C10H17N3OS/c1-13-7-6-12-9(13)15-8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3

InChI Key

XHFCQXHLSLDUTC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2(CCNCC2)O

Origin of Product

United States

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